molecular formula C4H4BrN B15348797 (E)-2-Bromo-2-butenenitrile CAS No. 24325-95-9

(E)-2-Bromo-2-butenenitrile

Cat. No.: B15348797
CAS No.: 24325-95-9
M. Wt: 145.99 g/mol
InChI Key: WOUZQGAYHWFJNF-DUXPYHPUSA-N
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Description

(E)-2-Bromo-2-butenenitrile is an organic compound with the molecular formula C₄H₄BrN. It is a halogenated nitrile, characterized by the presence of a bromine atom and a nitrile group (-C≡N) on a butene backbone. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Butenenitriles: One common synthetic route involves the halogenation of butenenitriles using bromine (Br₂) in the presence of a suitable solvent, such as carbon tetrachloride (CCl₄).

  • Dehydrohalogenation of Bromobutenes: Another method is the dehydrohalogenation of bromobutenes using strong bases like potassium tert-butoxide (KOtBu) to form the nitrile group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C) are employed.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH₃) are used.

Major Products Formed:

  • Oxidation: 2-Bromo-2-butanone or 2-Bromobutanoic acid.

  • Reduction: 2-Bromobutylamine.

  • Substitution: Various substituted nitriles or amines.

Scientific Research Applications

(E)-2-Bromo-2-butenenitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-Bromo-2-butenenitrile exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic addition followed by rearrangement to form the final product. The molecular targets and pathways involved vary based on the context of the study or application.

Comparison with Similar Compounds

  • (E)-2-Chloro-2-butenenitrile

  • (E)-2-Fluoro-2-butenenitrile

  • (E)-2-Iodo-2-butenenitrile

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Properties

CAS No.

24325-95-9

Molecular Formula

C4H4BrN

Molecular Weight

145.99 g/mol

IUPAC Name

(E)-2-bromobut-2-enenitrile

InChI

InChI=1S/C4H4BrN/c1-2-4(5)3-6/h2H,1H3/b4-2+

InChI Key

WOUZQGAYHWFJNF-DUXPYHPUSA-N

Isomeric SMILES

C/C=C(\C#N)/Br

Canonical SMILES

CC=C(C#N)Br

Origin of Product

United States

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